Oral Bioavailability: 4-Fold Increase in Cmax and AUC via BCP Bioisosterism
In a direct head-to-head comparison within a γ-secretase inhibitor series, replacing the central para-substituted fluorophenyl ring of BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif (compound 3) resulted in an equipotent enzyme inhibitor with substantially enhanced oral absorption. The BCP analog exhibited approximately a 4-fold increase in both maximum plasma concentration (Cmax) and total drug exposure (AUC) in mice [1]. This demonstrates that while the phenyl and BCP cores can maintain comparable target engagement, the BCP derivative dramatically improves in vivo pharmacokinetic performance.
| Evidence Dimension | Oral bioavailability in mouse model |
|---|---|
| Target Compound Data | BCP-containing compound 3: Cmax and AUC values |
| Comparator Or Baseline | Parent phenyl compound 1 (BMS-708,163): Cmax and AUC values |
| Quantified Difference | ~4-fold ↑ Cmax and AUC |
| Conditions | Mouse model of γ-secretase inhibition, oral administration |
Why This Matters
This quantifiable improvement in oral exposure is a primary driver for selecting BCP building blocks like 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride for lead optimization when oral dosing is a requirement.
- [1] Stepan, A. F., et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J. Med. Chem., 2012, 55(7), 3414-3424. View Source
